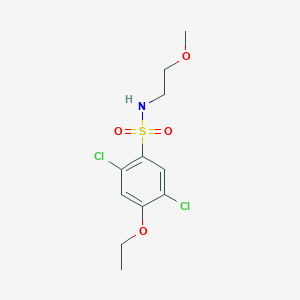
1-(4-Chlorobenzoyl)-4-mesitylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzoyl)-4-mesitylpiperazine, also known as CBMP, is a chemical compound that belongs to the piperazine family. It has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of 1-(4-Chlorobenzoyl)-4-mesitylpiperazine is not fully understood. However, it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. 1-(4-Chlorobenzoyl)-4-mesitylpiperazine has been shown to modulate the activity of voltage-gated sodium channels, which are involved in pain perception. It also acts on the GABAergic system, which is responsible for regulating anxiety and stress. 1-(4-Chlorobenzoyl)-4-mesitylpiperazine has been shown to increase the levels of GABA in the brain, leading to its anxiolytic effects.
Biochemical and Physiological Effects:
1-(4-Chlorobenzoyl)-4-mesitylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-(4-Chlorobenzoyl)-4-mesitylpiperazine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has been shown to have analgesic effects by inhibiting the activity of voltage-gated sodium channels. 1-(4-Chlorobenzoyl)-4-mesitylpiperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
1-(4-Chlorobenzoyl)-4-mesitylpiperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications, making it an attractive compound for further research. However, 1-(4-Chlorobenzoyl)-4-mesitylpiperazine has some limitations for lab experiments. It has low solubility in water, making it difficult to administer in vivo. It also has low bioavailability, which may limit its effectiveness in therapeutic applications.
将来の方向性
There are several future directions for research on 1-(4-Chlorobenzoyl)-4-mesitylpiperazine. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of the molecular targets of 1-(4-Chlorobenzoyl)-4-mesitylpiperazine to better understand its mechanism of action. Further research is also needed to determine the optimal dosage and administration route for 1-(4-Chlorobenzoyl)-4-mesitylpiperazine in therapeutic applications. Finally, more studies are needed to investigate the potential use of 1-(4-Chlorobenzoyl)-4-mesitylpiperazine in the treatment of neurological disorders.
合成法
1-(4-Chlorobenzoyl)-4-mesitylpiperazine is synthesized using a two-step process. The first step involves the reaction of 4-chlorobenzoyl chloride with mesitylene in the presence of a base, such as triethylamine, to form 1-(4-chlorobenzoyl)-4-mesityl-1,4-dihydropyridine. The second step involves the reduction of the dihydropyridine using a reducing agent, such as sodium borohydride, to form 1-(4-Chlorobenzoyl)-4-mesitylpiperazine. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
1-(4-Chlorobenzoyl)-4-mesitylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and analgesic properties. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 1-(4-Chlorobenzoyl)-4-mesitylpiperazine has been shown to have neuroprotective effects and can improve cognitive function in animal models.
特性
製品名 |
1-(4-Chlorobenzoyl)-4-mesitylpiperazine |
|---|---|
分子式 |
C20H23ClN2O |
分子量 |
342.9 g/mol |
IUPAC名 |
(4-chlorophenyl)-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23ClN2O/c1-14-12-15(2)19(16(3)13-14)22-8-10-23(11-9-22)20(24)17-4-6-18(21)7-5-17/h4-7,12-13H,8-11H2,1-3H3 |
InChIキー |
VMXUXUGIQGMNBO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288515.png)

![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)
![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B288532.png)

